molecular formula C23H17Cl3N3O4P B15183346 Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide CAS No. 135689-18-8

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide

Cat. No.: B15183346
CAS No.: 135689-18-8
M. Wt: 536.7 g/mol
InChI Key: RCMPGLYNSBHECS-UJIBODLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide is a structurally complex hydrazide derivative characterized by a bis(4-chlorophenyl)phosphinyl group and a 2-chloro-3-(3-nitrophenyl)-2-propenylidene substituent. The compound belongs to the class of organophosphorus hydrazides, which are notable for their diverse chemical and pharmacological properties.

Properties

CAS No.

135689-18-8

Molecular Formula

C23H17Cl3N3O4P

Molecular Weight

536.7 g/mol

IUPAC Name

2-bis(4-chlorophenyl)phosphoryl-N-[(E)-[(Z)-2-chloro-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C23H17Cl3N3O4P/c24-17-4-8-21(9-5-17)34(33,22-10-6-18(25)7-11-22)15-23(30)28-27-14-19(26)12-16-2-1-3-20(13-16)29(31)32/h1-14H,15H2,(H,28,30)/b19-12-,27-14+

InChI Key

RCMPGLYNSBHECS-UJIBODLCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)\Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide typically involves multi-step organic reactions. The starting materials often include bis(4-chlorophenyl)phosphine oxide and 2-chloro-3-(3-nitrophenyl)-2-propenal. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through a condensation mechanism, forming the hydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of bis(4-chlorophenyl)phosphinyl and 2-chloro-3-(3-nitrophenyl)propenylidene groups. Below is a comparison with key analogues:

Compound Name Molecular Formula Key Substituents Notable Properties/Activities Reference
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-[(2,4-dihydroxyphenyl)methylene]hydrazide (CAS 135689-11-1) C21H17Cl2N2O4P 2,4-Dihydroxyphenyl methylene Increased solubility due to hydroxyl groups
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-[(2-hydroxyphenyl)methylene]hydrazide (CAS 135689-09-7) C21H17Cl2N2O3P 2-Hydroxyphenyl methylene Moderate polarity, potential antioxidant activity
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-(3-nitrophenyl)methylidene]acetohydrazide C23H17ClN6O3S Triazolylthio, 3-nitrophenyl Anticonvulsant activity (30–300 mg/kg in mice)
Acetic acid, 2-(4-chloro-3-methylphenoxy)-, 2-[(4-chlorophenyl)methylene]hydrazide C16H14Cl2N2O2 Phenoxy, 4-chlorophenyl methylene Simpler structure, lower molecular weight

Key Observations:

Phosphinyl vs. Thio/Sulfonyl Groups: The bis(4-chlorophenyl)phosphinyl group in the target compound likely enhances electron-withdrawing effects and steric hindrance compared to thioether (e.g., triazolylthio in ) or phenoxy groups (e.g., ). This may influence reactivity, solubility, and binding interactions.

Propenylidene vs. Methylene Hydrazides: The 2-chloro-3-(3-nitrophenyl)propenylidene moiety introduces conjugation and nitro-group-mediated redox activity, differing from simpler methylene hydrazides (e.g., ). Nitro groups are known to enhance bioactivity in anticonvulsant hydrazides .

Chlorophenyl Contributions : The 4-chlorophenyl groups in the phosphinyl moiety may confer lipophilicity , aiding membrane permeability, a trait shared with anticonvulsant hydrazides bearing chlorophenyl substituents .

Pharmacological Potential

While direct pharmacological data for the target compound are absent, structurally related hydrazides exhibit anticonvulsant activity (e.g., 2,4-dichlorophenyl derivatives in ). The nitro group in the propenylidene moiety may enhance binding to biological targets, as nitro-substituted hydrazides show efficacy in maximal electroshock seizure models .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~550–600 g/mol, estimated) compared to simpler analogues (e.g., 337 g/mol for ) may reduce aqueous solubility, necessitating formulation optimization.
  • Thermal Stability : Phosphinyl groups generally improve thermal stability, as seen in bis(4-chlorophenyl)phosphinyl derivatives .

Notes

Synthesis Variability: While most hydrazides are synthesized via acid-catalyzed condensation, variations in catalysts (e.g., glacial acetic acid vs. HCl ) and solvents (ethanol vs. methanol ) depend on substrate reactivity.

Bioactivity Gaps : The anticonvulsant and toxicity profiles of the target compound remain unstudied, though analogous nitro- and chlorophenyl-containing hydrazides suggest promise .

Crystallography : Tools like SHELXL and OLEX2 could resolve its crystal structure, aiding in understanding conformational preferences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.